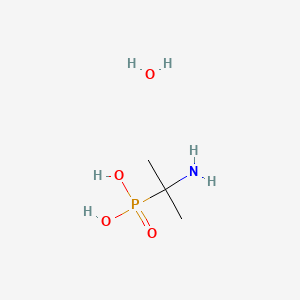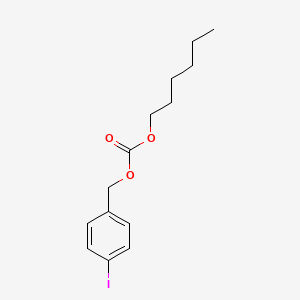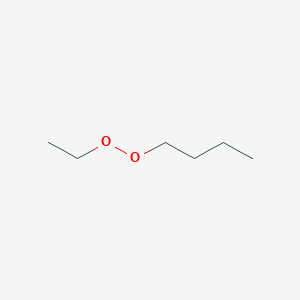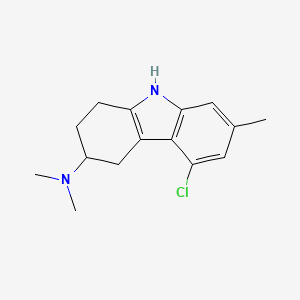![molecular formula C10H6N4OS B14621445 3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one CAS No. 58018-78-3](/img/structure/B14621445.png)
3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one is a heterocyclic compound that belongs to the triazinoisoquinoline family This compound is characterized by its unique structure, which includes a triazine ring fused to an isoquinoline ring, with a sulfanylidene group at the 3-position and a keto group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one typically involves the condensation of indoline-2,3-diones with thiosemicarbazide. The reaction is carried out in water at 100°C for 5 hours, resulting in the formation of intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The sulfanylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an iron chelator, which can be used in cancer therapy to inhibit cancer cell proliferation by depleting intracellular iron levels.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
作用机制
The mechanism of action of 3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one involves its ability to chelate iron ions. By binding to ferrous ions, the compound can inhibit the proliferation of cancer cells, which have a higher iron requirement than normal cells. This chelation disrupts cellular processes such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds also contain a triazine ring fused to an indole ring and have shown similar biological activities.
Indolo[2,3-b]quinoxaline derivatives: These compounds have a quinoxaline ring fused to an indole ring and exhibit comparable chemical reactivity.
Uniqueness
3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one is unique due to its specific structural features, such as the sulfanylidene group and the fusion of the triazine and isoquinoline rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
58018-78-3 |
|---|---|
分子式 |
C10H6N4OS |
分子量 |
230.25 g/mol |
IUPAC 名称 |
3-sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one |
InChI |
InChI=1S/C10H6N4OS/c15-9-6-4-2-1-3-5(6)7-8(11-9)12-10(16)14-13-7/h1-4H,(H2,11,12,14,15,16) |
InChI 键 |
UCHDZIWVNSOUPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NNC(=S)N=C3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)




![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)



![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)




